molecular formula C16H22N6O B1667511 N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine CAS No. 433694-46-3

N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine

Cat. No. B1667511
M. Wt: 314.39 g/mol
InChI Key: PVHJDJWPRZUURH-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The molecule contains a piperidine ring, which is a common motif in many pharmaceuticals, and a methoxyphenyl group, which can contribute to the compound’s physicochemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a triazine ring substituted with a piperidinylmethyl group and a methoxyphenyl group. The exact 3D conformation would depend on the specific stereochemistry of the molecule .


Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The reactivity of this specific compound would also be influenced by the attached piperidinylmethyl and methoxyphenyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and stability could be influenced by the presence and position of the piperidinylmethyl and methoxyphenyl groups .

Scientific Research Applications

UV Light Absorption and Synthesis

Research has explored the synthesis of derivatives of N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine for applications in UV light absorption. An improved synthesis method for 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine, a related compound, bypasses the complex Grignard reaction. This synthesis is crucial for developing bis(resorcinyl) triazine derivatives, potent UV light absorbers (Jiang, Wang, & Li, 2008).

Potentiometric Studies and Electrode Development

The compound has been studied for its role in developing selective electrodes. Preliminary studies on similar Schiff bases indicate their potential as selective electrodes for Sm3+ ions, with applications in detecting these ions in various samples, including medicinal plants and soil (Upadhyay et al., 2012).

Green Synthesis and Crystal Structure Analysis

A green synthesis approach has been employed for 2,4-diamino-1,3,5-triazines, including derivatives similar to N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine. This method significantly reduces solvent use and simplifies the synthesis process. Additionally, crystal structure analysis of these compounds provides insights into their chemical behavior and potential applications (Díaz‐Ortiz et al., 2004).

Electrochemical Behavior and Thermal Stability

Research has also focused on the electrochemical behavior and thermal stability of polyimides synthesized from triazine-based diamines, which are closely related to the compound . These studies are fundamental in developing new materials with specific electronic and thermal properties for advanced applications (Li et al., 2017).

Corrosion Inhibition in Steel

Triazine derivatives, structurally akin to N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine, have been investigated as corrosion inhibitors for N80 steel in acidic solutions. This research is significant for industrial applications, where preventing material degradation is crucial (Yadav et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of novel triazine derivatives is an active area of research, given the wide range of biological activities exhibited by this class of compounds. Future research could involve studying the synthesis, characterization, and biological activity of this compound .

properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-23-13-7-5-12(6-8-13)18-16-20-14(19-15(17)21-16)11-22-9-3-2-4-10-22/h5-8H,2-4,9-11H2,1H3,(H3,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHJDJWPRZUURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-1,3,5-triazine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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